molecular formula C6H7NO2S B12966484 2-Methylpyridine-3-sulfinic acid

2-Methylpyridine-3-sulfinic acid

Cat. No.: B12966484
M. Wt: 157.19 g/mol
InChI Key: BWRLZUCEGIPOFK-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a pyridine ring, which is further substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyridine-3-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of 2-methylpyridine using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid. Another method includes the oxidation of 2-methylpyridine-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ammonia, thionyl chloride

Major Products Formed

    Oxidation: 2-Methylpyridine-3-sulfonic acid

    Reduction: 2-Methylpyridine-3-thiol

    Substitution: 2-Methylpyridine-3-sulfonamide, 2-Methylpyridine-3-sulfonyl chloride

Scientific Research Applications

2-Methylpyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyridine-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine-3-sulfonic acid
  • 2-Methylpyridine-3-thiol
  • 2-Methylpyridine-3-sulfonamide

Uniqueness

2-Methylpyridine-3-sulfinic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-methylpyridine-3-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-6(10(8)9)3-2-4-7-5/h2-4H,1H3,(H,8,9)

InChI Key

BWRLZUCEGIPOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)S(=O)O

Origin of Product

United States

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